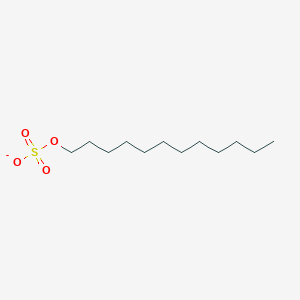
Irium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl sulfate is an organosulfate oxoanion. It has a role as a xenobiotic. It is a conjugate base of a dodecyl hydrogen sulfate.
An anionic surfactant, usually a mixture of sodium alkyl sulfates, mainly the lauryl; lowers surface tension of aqueous solutions; used as fat emulsifier, wetting agent, detergent in cosmetics, pharmaceuticals and toothpastes; also as research tool in protein biochemistry.
Aplicaciones Científicas De Investigación
Iridium Complexes in Cancer Treatment
Cytotoxicity and Anticancer Properties
Iridium(III) complexes have garnered attention for their potential as anticancer agents. A comprehensive dataset has been compiled detailing the cytotoxic effects of 803 iridium complexes against 127 different cell lines. This dataset includes 2,694 experimental cytotoxicity values, which provide insights into the structure-property relationships crucial for developing effective therapeutic agents. Notably, the complexes exhibit a range of cytotoxicities, with some demonstrating high selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Mechanism of Action
Research indicates that certain iridium complexes induce apoptosis in cancer cells by increasing mitochondrial production of reactive oxygen species (ROS). For instance, a specific iridium complex was found to selectively trigger apoptosis in HeLa cells through this mechanism . The ability to fine-tune these complexes through ligand variations enhances their therapeutic potential.
Case Study: Photodynamic Therapy
Iridium complexes are also being investigated for their role in photodynamic therapy (PDT), where they act as photosensitizers that generate cytotoxic singlet oxygen upon light activation. The design of these complexes aims to achieve high selectivity indexes—low toxicity in the absence of light and high toxicity when irradiated .
Catalytic Applications
Photocatalysis
Iridium complexes serve as effective photocatalysts in various organic transformations and hydrogen evolution reactions. Their unique properties allow them to facilitate chemical reactions under light irradiation efficiently. For example, iridium-based catalysts have been employed to improve reaction rates and selectivity in synthetic chemistry .
Green Hydrogen Production
Recent advancements have highlighted a method that significantly reduces the amount of iridium required for hydrogen production by 95% without compromising efficiency. By combining manganese with iridium, researchers have maintained high hydrogen production rates while minimizing the use of this rare metal . This innovation is pivotal for sustainable energy solutions as it addresses the scarcity of iridium while promoting green hydrogen production.
Emerging Technologies
Machine Learning and Data-Driven Approaches
The exploration of iridium complexes is increasingly supported by machine learning techniques that predict their properties and optimize their designs for specific applications. This data-driven approach accelerates the discovery of new compounds with desired characteristics for biological or catalytic applications .
Summary Table: Applications of Iridium Compounds
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Cancer Treatment | Anticancer agents with varying cytotoxicity against different cell lines | High selectivity towards cancer cells; induces apoptosis via ROS production |
| Photodynamic Therapy | Photosensitizers generating reactive oxygen species upon light activation | Requires optimization for selectivity indexes |
| Photocatalysis | Catalysts for organic transformations and hydrogen evolution reactions | Effective under light; enhances reaction rates |
| Green Hydrogen Production | Reduces iridium usage by combining with manganese for sustainable hydrogen production | Maintains efficiency with significantly lower iridium requirements |
| Data-Driven Research | Utilizes machine learning to predict properties and optimize designs | Accelerates discovery of new compounds tailored for specific applications |
Propiedades
Fórmula molecular |
C12H25O4S- |
|---|---|
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
dodecyl sulfate |
InChI |
InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H,13,14,15)/p-1 |
Clave InChI |
MOTZDAYCYVMXPC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















